Pharmacopoeial Identity and Regulatory Specification: Budesonide EP Impurity H vs. Non-Designated Hydroxylated Impurities
11β,16α,17,21-Tetrahydroxypregn-4-ene-3,20-dione is formally designated as Budesonide EP Impurity H under European Pharmacopoeia monographs for budesonide drug substance and drug product . Alternative hydroxylated impurities such as 6β-hydroxyhydrocortisone (Hydrocortisone EP Impurity D, CAS 53-35-0) or 7α-hydroxyhydrocortisone are designated for hydrocortisone monographs and lack any budesonide-specific regulatory identity. For budesonide method validation and quality control, only the EP-designated impurity standard is acceptable for system suitability testing and impurity quantitation [1].
| Evidence Dimension | Regulatory designation for budesonide impurity analysis |
|---|---|
| Target Compound Data | Budesonide EP Impurity H |
| Comparator Or Baseline | Hydrocortisone EP Impurity D (6β-hydroxyhydrocortisone, CAS 53-35-0) |
| Quantified Difference | Mutually exclusive pharmacopoeial designations |
| Conditions | European Pharmacopoeia monograph specifications |
Why This Matters
Regulatory agencies require use of the exact EP-designated impurity standard for method validation; substitution with a non-designated analog renders analytical data non-compliant and may delay or invalidate drug product submissions.
- [1] Veeprho. Hydrocortisone EP Impurity D. CAS 53-35-0. View Source
